REACTION_SMILES
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[Br:9][c:10]1[cH:11][n:12][c:13]([S:16]([CH3:17])(=[O:18])=[O:19])[n:14][cH:15]1.[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][OH:6].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[H-:7].[Na+:8]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][c:13]1[n:12][cH:11][c:10]([Br:9])[cH:15][n:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ncc(Br)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CN(C)CCOc1ncc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |